6-ROX

Description

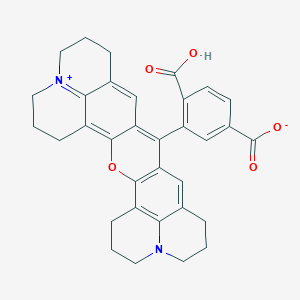

Structure

3D Structure

Propriétés

IUPAC Name |

4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZIDRAQTRIQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376334 | |

| Record name | 6-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194785-18-7 | |

| Record name | 6-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-ROX Fluorescent Dye: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-ROX (6-Carboxy-X-rhodamine) is a highly versatile and photostable fluorescent dye belonging to the rhodamine family. Renowned for its bright red fluorescence, this compound has become an indispensable tool in a multitude of life science applications, ranging from nucleic acid analysis to cellular imaging.[1] Its favorable photophysical properties, including a high fluorescence quantum yield and resistance to photobleaching, make it a robust reporter molecule in sensitive assays.[1] This technical guide provides a detailed overview of this compound, its properties, and its primary applications, with a focus on quantitative data, experimental protocols, and visual workflows to support researchers in leveraging this powerful fluorophore.

Core Properties and Quantitative Data

The utility of a fluorescent dye is defined by its photophysical and chemical properties. This compound exhibits excellent spectral characteristics in the red region of the visible spectrum, minimizing interference from autofluorescence in biological samples.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | 6-Carboxy-X-rhodamine | [2] |

| CAS Number | 194785-18-7 | [2] |

| Molecular Formula | C₃₃H₃₀N₂O₅ | [3] |

| Molecular Weight | 534.60 g/mol | [3] |

| Excitation Maximum (λex) | ~575 - 585 nm | [3][4] |

| Emission Maximum (λem) | ~601 - 612 nm | [4] |

| Molar Extinction Coefficient (ε) | >95,000 M⁻¹cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | 0.91 - 0.92 | [1] |

Key Applications and Experimental Protocols

The robust nature of this compound has led to its widespread adoption in several key molecular biology techniques. Its primary applications include its use as a passive reference dye in quantitative real-time PCR (qPCR) and as a fluorescent label for biomolecules.

Passive Reference Dye in Quantitative PCR (qPCR)

In qPCR, minute variations in reaction volume, instrument optics, or sample composition can lead to significant well-to-well differences in fluorescence intensity, thereby affecting the accuracy of quantification. This compound is employed as a passive reference dye to normalize these non-PCR-related fluctuations.[6][7] The fluorescence of this compound remains constant throughout the PCR reaction, providing a stable baseline to which the reporter dye signal can be normalized.[7]

The following diagram illustrates the workflow of using this compound for normalization in a qPCR experiment.

This protocol provides a general guideline for incorporating this compound into a qPCR experiment. The optimal concentration of this compound may vary depending on the specific qPCR instrument ("high ROX" vs. "low ROX" instruments) and should be determined according to the manufacturer's recommendations.

-

Prepare the qPCR Master Mix: Assemble the qPCR reaction mixture containing DNA polymerase, dNTPs, forward and reverse primers, and the fluorescent probe (e.g., a TaqMan® probe).

-

Add this compound Reference Dye: Dilute the this compound stock solution to the final desired concentration in the master mix. Common final concentrations are 50 nM for "low ROX" instruments and 500 nM for "high ROX" instruments.

-

Add Template: Add the DNA or cDNA template to the master mix.

-

Perform qPCR: Run the qPCR reaction on a real-time PCR instrument capable of detecting the fluorescence of both the reporter dye and this compound.

-

Data Analysis: The instrument software will automatically normalize the reporter dye's fluorescence signal by dividing it by the this compound fluorescence signal at each cycle. This normalized signal is then used for quantification.

Fluorescent Labeling of Biomolecules

This compound is frequently used to label proteins, peptides, and oligonucleotides for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays. The most common reactive form of this compound for this purpose is its N-hydroxysuccinimide (NHS) ester derivative (this compound, SE), which readily reacts with primary amines on the target biomolecule to form a stable amide bond.[5]

This protocol outlines a general procedure for labeling proteins with this compound NHS ester.

Materials:

-

This compound NHS Ester

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare this compound Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Labeling Reaction: Add the this compound stock solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring.

-

Purification: Separate the labeled protein from unreacted dye using a suitable purification method, such as a gel filtration column or dialysis.

-

Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

This compound as a Fluorescent Probe for Cyclooxygenase-2 (COX-2)

Recent studies have highlighted a novel application of this compound as a selective fluorescent probe for the enzyme cyclooxygenase-2 (COX-2).[2] COX-2 is an important enzyme in the inflammatory pathway, and its expression is often upregulated in cancerous tissues.[2] this compound has been shown to bind to the active site of COX-2, enabling the visualization of cells and tissues with high COX-2 expression.[2]

The following diagram illustrates the logical relationship of this compound as a probe for COX-2.

Conclusion

This compound is a powerful and versatile fluorescent dye with significant utility in molecular biology and biomedical research. Its primary role as a passive reference dye in qPCR ensures the accuracy and reproducibility of gene expression analysis. Furthermore, its application as a fluorescent label for biomolecules and as a selective probe for COX-2 opens up a wide range of possibilities for cellular imaging and diagnostics. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. C6156 [thermofisher.com]

- 3. 5(6)-羧基-X-罗丹明 BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5(6)-ROX [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ROX Passive Reference Dye | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. 6-ROXtra™ fluorescence reference solution *25 uM for PCR reactions* | AAT Bioquest [aatbio.com]

6-ROX chemical structure and properties

An In-depth Technical Guide to 6-ROX: Chemical Structure and Properties

Introduction

This compound (6-Carboxy-X-rhodamine) is a fluorescent dye belonging to the rhodamine family. It is characterized by its bright red fluorescence, high photostability, and high fluorescence quantum yield.[1][2] As a purified single isomer, this compound is preferred over the isomeric mixture 5(6)-ROX for complex biological applications where reproducibility is critical.[3][4] Its primary applications include labeling nucleotides for automated DNA sequencing and serving as a passive reference dye in real-time quantitative polymerase chain reaction (qPCR) to normalize for signal fluctuations.[5][6][7] Additionally, it is utilized for labeling peptides, proteins, and other amine-containing biomolecules, typically in its N-hydroxysuccinimide (NHS) ester form.[2][8]

Chemical Structure and Identifiers

The chemical identity of this compound is defined by its specific structure and recognized by several international identifiers.

-

Chemical Structure: (Image of the this compound chemical structure would be placed here in a full whitepaper)

-

IUPAC Name: 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate[9]

-

Table 1: Chemical Identifiers for this compound

Identifier Value Reference(s) CAS Number 194785-18-7 [3][5][9][10] Molecular Formula C₃₃H₃₀N₂O₅ [1][9]

Physicochemical and Spectral Properties

The utility of this compound as a fluorophore is determined by its distinct physicochemical and spectral characteristics. These properties are summarized below.

-

Table 2: Physicochemical and Spectral Properties of this compound

Property Value Reference(s) Molecular Weight 534.60 g/mol [3][9][10] Appearance Brown to black / Dark violet solid [2][10] Solubility Good in DMSO, DMF, methanol, ethanol [1][2] Excitation Maximum (λex) 570 - 578 nm [2][6][11] Emission Maximum (λem) 591 - 604 nm [2][6][11] Molar Extinction Coefficient (ε) ~82,000 - 95,000 M⁻¹cm⁻¹ [2][12] Fluorescence Quantum Yield (Φ) High (approaching 1.0) [1][11][13] | Storage Conditions | -20°C, protected from light |[1][2][14] |

Experimental Protocols

Protocol for Determining Spectroscopic Properties

This protocol outlines the methodology for measuring the key spectral properties of this compound, such as absorption and emission maxima, and calculating the molar extinction coefficient.

A. Materials and Equipment:

-

This compound, solid form

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer (for absorbance measurements)

-

Spectrofluorometer (for fluorescence measurements)

-

1 cm pathlength quartz cuvettes

-

Calibrated micropipettes

B. Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) by dissolving a known mass of the dye in anhydrous DMSO.[3][10] Store this solution at -20°C, protected from light.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution in PBS (pH 7.4). For absorbance measurements, aim for a concentration that yields an absorbance maximum between 0.1 and 1.0. For fluorescence, dilute further to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[15]

-

Absorbance Spectrum Measurement:

-

Use the spectrophotometer to scan the absorbance of a working solution from approximately 400 nm to 700 nm.

-

Use PBS as a blank reference.

-

Identify the wavelength of maximum absorbance (λex).

-

-

Molar Extinction Coefficient (ε) Calculation:

-

Using the absorbance value (A) at λex from a solution of known concentration (c) and a path length (l) of 1 cm, calculate ε using the Beer-Lambert law: ε = A / (c * l) .

-

-

Fluorescence Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined λex.

-

Scan the emission spectrum from just above the excitation wavelength to approximately 800 nm.

-

Identify the wavelength of maximum fluorescence emission (λem).

-

Ensure the spectra are corrected for wavelength-dependent instrument sensitivity.[15]

-

Protocol for Labeling Amines with this compound Succinimidyl Ester (SE)

This protocol describes a general procedure for covalently conjugating this compound SE to primary amine groups on proteins or amine-modified oligonucleotides.

A. Materials and Equipment:

-

Protein or amine-modified oligonucleotide of interest

-

This compound, SE (Succinimidyl Ester)

-

Anhydrous DMSO

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

B. Procedure:

-

Prepare the Biomolecule: Dissolve the protein or oligonucleotide in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

-

Prepare the Dye: Immediately before use, dissolve the this compound SE in anhydrous DMSO to create a 10-20 mM solution.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound SE to the biomolecule solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the this compound conjugate from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

The first colored band to elute is the labeled biomolecule. The second, slower-moving band is the free dye.

-

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the λex of this compound.

Visualizations: Workflows and Pathways

Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for conjugating an amine-containing biomolecule with this compound Succinimidyl Ester.

Role of this compound in a qPCR Assay

This diagram outlines the logical relationship of this compound as a passive reference dye in a typical real-time PCR (qPCR) workflow.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. empbiotech.com [empbiotech.com]

- 3. This compound [6-Carboxy-X-rhodamine] *CAS 194785-18-7* | AAT Bioquest [aatbio.com]

- 4. This compound, SE [6-Carboxy-X-rhodamine, SE] - 5 mg [eurogentec.com]

- 5. This compound - CAS-Number 194785-18-7 - Order from Chemodex [chemodex.com]

- 6. metabion.com [metabion.com]

- 7. ROX N Oligo Modifications from Gene Link [genelink.com]

- 8. chempep.com [chempep.com]

- 9. 6-carboxy-X-rhodamine | C33H30N2O5 | CID 2762612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Extinction Coefficient [ROX (carboxy-X-rhodamine)] | AAT Bioquest [aatbio.com]

- 13. ROX NHS ester, 6-isomer (A270266) | Antibodies.com [antibodies.com]

- 14. This compound, SE (6-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]

- 15. omlc.org [omlc.org]

The Unsung Hero of qPCR: A Technical Guide to the Role of 6-ROX

For Researchers, Scientists, and Drug Development Professionals

In the world of quantitative real-time PCR (qPCR), precision and reproducibility are paramount. While the core principles of DNA amplification are well understood, subtle variations in experimental conditions can introduce significant variability, potentially leading to erroneous data interpretation. This technical guide delves into the critical role of 6-carboxy-X-rhodamine (6-ROX), a passive reference dye that acts as an internal standard to ensure the accuracy and reliability of qPCR data.

The Challenge of qPCR Variability: Why Normalization is Essential

Quantitative PCR relies on the real-time monitoring of fluorescence generated during the amplification of a target DNA sequence. Ideally, the fluorescence signal should directly correlate with the amount of amplified product. However, several non-PCR related factors can influence the detected fluorescence, leading to well-to-well variations that are independent of the initial template concentration. These factors include:

-

Pipetting Inaccuracies: Minor differences in reaction volumes can alter the concentration of all components, affecting fluorescence intensity.

-

Optical Path Variations: Real-time PCR instruments may not illuminate or detect fluorescence from each well with perfect uniformity.[1] Wells at the center of a block may receive and emit more light than wells at the periphery.[2]

-

Well-Specific Artifacts: The presence of bubbles, condensation, or evaporation can scatter or absorb light, leading to inconsistent fluorescence readings.[3][4]

-

Instrument Fluctuations: Minor power surges or detector sensitivity changes can introduce variability during a run.[3]

This compound: The Passive Reference Solution

To address the challenge of non-PCR related fluorescence variation, a passive reference dye, most commonly this compound, is incorporated into the qPCR master mix.[5] this compound is a fluorescent dye that is chemically inert within the PCR reaction; its fluorescence is not dependent on DNA amplification.[3] Its signal remains stable throughout the thermal cycling process, providing a constant reference point in each well.[6]

Mechanism of Normalization

The fundamental principle behind using this compound is the normalization of the reporter dye signal. The reporter dye (e.g., SYBR® Green or the fluorophore on a TaqMan® probe) emits a signal that is proportional to the amount of amplified DNA. The qPCR instrument's software measures the emission intensity of both the reporter dye and this compound at each cycle.

The normalization calculation is as follows:

Normalized Reporter (Rn) = Emission Intensity of Reporter Dye / Emission Intensity of this compound Dye [6]

This ratiometric measurement effectively corrects for the variations mentioned previously. For instance, if a pipetting error results in a smaller reaction volume in a particular well, the fluorescence of both the reporter dye and this compound will be proportionally higher. By dividing the reporter signal by the ROX signal, this variation is canceled out. The final data is then plotted as the change in the normalized reporter signal (ΔRn) over the cycle number.[2]

dot

Caption: Data processing pathway for ROX normalization in qPCR.

Quantitative Impact of this compound Normalization

The inclusion of this compound as a passive reference dye has a demonstrable impact on the quality and reliability of qPCR data. The primary benefits are a reduction in the standard deviation of replicate Cq (quantification cycle) values and an overall improvement in data precision.

| Parameter | Without this compound Normalization | With this compound Normalization | Impact of Normalization |

| Replicate Cq Values | Higher variability between technical replicates | Tighter clustering of replicate Cq values | Increased precision and reproducibility |

| Standard Deviation (SD) of Cq | Higher SD, indicating lower precision | Lower SD, indicating higher precision.[3] | Improved confidence in distinguishing small fold changes |

| Data Interpretation | Increased risk of false positives/negatives | More reliable and accurate quantification | Enhanced statistical power with fewer replicates[3] |

Table 1: The effect of this compound normalization on qPCR data quality.

For example, in a cDNA dilution series, the standard deviation of technical replicates without ROX normalization might be 0.028, whereas with ROX normalization, this can be reduced to 0.01.[3] Another study demonstrated that decreasing the concentration of ROX dye can lead to an earlier Cq value but at the cost of an increased standard deviation.[7]

Instrumentation and ROX Concentration

The requirement for and optimal concentration of this compound are dependent on the specific qPCR instrument being used. Different instruments have different optical configurations, including the type of excitation source (e.g., tungsten-halogen lamp, LEDs) and the geometry of the light path.[2] This has led to the classification of instruments and corresponding master mixes as "High ROX," "Low ROX," or "No ROX."

| ROX Requirement | Typical Concentration | Example Instruments (Illustrative) |

| High ROX | ~500 nM | Applied Biosystems 7500, ViiA™ 7 |

| Low ROX | ~50 nM | Applied Biosystems QuantStudio™ systems, Bio-Rad CFX systems |

| No ROX | 0 nM | Roche LightCycler®, Qiagen Rotor-Gene Q |

Table 2: General classification of qPCR instruments based on this compound requirement.

It is crucial to use a master mix with the appropriate ROX concentration for your specific instrument to ensure accurate normalization. Using a high ROX master mix on a low ROX instrument, or vice versa, can lead to improper normalization and skewed results.

dot

Caption: Decision tree for selecting the appropriate ROX master mix.

Experimental Protocol: qPCR with this compound

This section provides a generalized, detailed protocol for performing a qPCR experiment using a commercial master mix containing this compound. Note: Always refer to the specific manufacturer's instructions for your master mix and qPCR instrument.

Reagent Preparation

-

Thaw Reagents: Thaw the 2X qPCR Master Mix with ROX, forward and reverse primers, DNA template, and nuclease-free water on ice.

-

Mix and Centrifuge: Gently vortex each solution to ensure homogeneity and then briefly centrifuge to collect the contents at the bottom of the tube. Keep all reagents on ice and protected from light, as this compound is light-sensitive.[8]

Reaction Setup

-

Prepare Master Reaction Mix: In a sterile, nuclease-free tube on ice, prepare a master reaction mix for the number of reactions required (plus a 10% overage to account for pipetting losses).[9] The components are typically added in the following order:

| Component | Volume for a 20 µL Reaction | Final Concentration |

| 2X qPCR Master Mix with ROX | 10 µL | 1X |

| Forward Primer (10 µM) | 0.8 µL | 400 nM |

| Reverse Primer (10 µM) | 0.8 µL | 400 nM |

| Nuclease-Free Water | 3.4 µL | - |

| Total Master Mix Volume | 15 µL |

Table 3: Example qPCR reaction mix preparation.

-

Aliquot Master Mix: Gently mix the master reaction mix and aliquot 15 µL into each well of a qPCR plate or into individual PCR tubes.

-

Add Template DNA: Add 5 µL of your DNA template (e.g., cDNA, gDNA) or nuclease-free water (for no-template controls) to the appropriate wells, bringing the final reaction volume to 20 µL.

-

Seal and Centrifuge: Securely seal the plate with an optically clear adhesive film or cap the tubes.[9] Centrifuge the plate/tubes briefly to remove any air bubbles and to ensure all components are at the bottom of the wells.[10]

Thermal Cycling

Program the real-time PCR instrument with the appropriate thermal cycling conditions. A typical protocol consists of an initial denaturation/polymerase activation step, followed by a number of amplification cycles.

| Step | Temperature | Time | Number of Cycles |

| Polymerase Activation | 95°C | 2-10 minutes | 1 |

| Amplification: | |||

| Denaturation | 95°C | 15 seconds | 40 |

| Annealing/Extension | 60°C | 60 seconds | |

| Melt Curve Analysis | (Refer to instrument manual) | 1 |

Table 4: Example thermal cycling protocol.

Note: The polymerase activation time will depend on the specific hot-start polymerase in the master mix. The annealing/extension temperature and time may need to be optimized for your specific primers and target.

dot

Caption: A generalized experimental workflow for qPCR using this compound.

Troubleshooting with this compound

Beyond normalization, the this compound signal, when viewed in the multicomponent plot of the qPCR software, serves as a powerful diagnostic tool for troubleshooting problematic reactions.

-

Flat ROX Signal: This is the expected result, indicating a stable reaction environment.[3]

-

Increasing ROX Signal: This often suggests evaporation from the well, which concentrates the dye and increases its fluorescence.[3]

-

Sudden Spikes or Dips in ROX Signal: These can indicate the formation or bursting of air bubbles, or an instrument issue like an electrical surge.[3]

-

No or Low ROX Signal: This could mean that the master mix was not added to the well.[4]

By examining the behavior of the passive reference dye, researchers can distinguish between issues with the PCR chemistry (e.g., poor primer design) and technical problems with the reaction setup or instrument.[3]

Conclusion

This compound is more than just another component in a qPCR master mix; it is a crucial element for ensuring the integrity and reproducibility of quantitative data. By providing a stable internal reference, this compound allows for the robust normalization of reporter dye signals, correcting for a multitude of non-PCR related variables. This leads to increased precision, enhanced statistical power, and greater confidence in the final results. For researchers in basic science and drug development, a thorough understanding and correct implementation of this compound are essential for generating high-quality, reliable qPCR data.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Influence of ROX on the Ct value [genaxxon.com]

- 3. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. toptipbio.com [toptipbio.com]

- 6. illumina.com [illumina.com]

- 7. Real-Time PCR: Understanding Ct | Thermo Fisher Scientific - US [thermofisher.com]

- 8. ulab360.com [ulab360.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

6-ROX: A Technical Guide to its Excitation and Emission Spectra for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral properties and applications of 6-Carboxy-X-rhodamine (6-ROX). This compound is a highly photostable, bright orange-red fluorescent dye widely utilized in molecular biology for labeling biomolecules and as a passive reference dye in quantitative real-time PCR (qPCR).[1][2][3]

Core Spectral and Photophysical Properties

This compound exhibits excitation and emission maxima in the orange-red region of the visible spectrum, making it suitable for multiplexing with other common fluorophores like FAM and SYBR Green with minimal spectral overlap.[2] The dye is valued for its high fluorescence quantum yield and photostability, which are critical for demanding applications such as fluorescence microscopy, DNA sequencing, and flow cytometry.[1][2]

Quantitative Spectral Data

The spectral properties of this compound can vary slightly depending on the solvent and conjugation state. The following table summarizes the key quantitative data from various sources.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 568 - 588 nm | [1][4][5][6] |

| Emission Maximum (λem) | 591 - 608 nm | [3][4][5][6][7] |

| Molar Extinction Coefficient (ε) | > 82,000 M⁻¹cm⁻¹ | [1][3][6][7] |

| Fluorescence Quantum Yield (Φ) | 1.0 | [3][7] |

| Recommended Excitation Filter Range | 540 - 580 nm | [1] |

| Recommended Emission Filter Range | 580 - 620 nm | [1] |

Note: The brightness of a fluorescent molecule is a product of its molar extinction coefficient and its fluorescence quantum yield.[8]

Experimental Protocols

Measuring the Fluorescence Spectra of this compound

While specific instrument parameters will vary, a general protocol for measuring the excitation and emission spectra of this compound is as follows:

1. Sample Preparation:

-

Solvent Selection: this compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and has low solubility in water.[2][3][7] For spectral measurements, a common buffer system is Phosphate-Buffered Saline (PBS) at pH 7.4.[1]

-

Concentration: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation maximum should be kept low (typically < 0.1) to avoid inner filter effects.[9]

-

Cuvette: Use a 1 cm pathlength quartz cuvette.[9]

2. Instrument Settings (Spectrofluorometer):

-

Excitation Scan: To determine the excitation maximum, set the emission monochromator to the expected emission peak (e.g., 600 nm) and scan a range of excitation wavelengths (e.g., 450-590 nm).

-

Emission Scan: To determine the emission maximum, set the excitation monochromator to the determined excitation peak (e.g., 575 nm) and scan a range of emission wavelengths (e.g., 585-700 nm).

-

Slit Widths: Set the excitation and emission slit widths to achieve a suitable balance between signal intensity and spectral resolution (e.g., 4-5 nm bandwidth).[9]

-

Data Acquisition: Collect data at appropriate intervals (e.g., 0.5-1 nm) with a suitable integration time (e.g., 1-2 seconds).[9]

3. Data Correction:

-

Subtract the signal from a solvent-only blank.

-

Correct the spectra for wavelength-dependent variations in the instrument's light source intensity and detector sensitivity.[9]

Applications and Workflows

Use of this compound in Quantitative Real-Time PCR (qPCR)

A primary application of this compound is as a passive reference dye in qPCR.[4][5][10] It is included in the PCR master mix to normalize the fluorescent signal of the reporter dye (e.g., FAM).[10][11] This normalization corrects for well-to-well variations in fluorescence that can arise from differences in pipetting volumes, instrument optics, or condensation, thereby improving the accuracy and reproducibility of the results.[11][12][13]

References

- 1. empbiotech.com [empbiotech.com]

- 2. chempep.com [chempep.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. ROX N Oligo Modifications from Gene Link [genelink.com]

- 5. metabion.com [metabion.com]

- 6. eurofinsgenomics.com [eurofinsgenomics.com]

- 7. ROX NHS ester, 6-isomer (A270266) | Antibodies.com [antibodies.com]

- 8. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]

- 9. omlc.org [omlc.org]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. bio-rad.com [bio-rad.com]

- 12. ROX Passive Reference Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. illumina.com [illumina.com]

The Rose-Colored Revolution: A Technical Guide to the Discovery and Development of Rhodamine Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and application of rhodamine dyes. From their initial synthesis in the late 19th century to their modern-day applications as indispensable tools in cellular imaging and diagnostics, this document offers a comprehensive overview for researchers and professionals in the life sciences. The guide details the historical context of their discovery, outlines key synthetic methodologies, presents critical photophysical data, and provides detailed experimental protocols for their application.

A Legacy of Color: The Discovery and Evolution of Rhodamine Dyes

The story of rhodamine dyes is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The accidental discovery of mauveine in 1856 by William Henry Perkin, while attempting to synthesize quinine, ignited a chemical revolution that would forever change the world of color.[1][2][3] This breakthrough paved the way for the exploration of coal tar as a source of novel organic compounds, leading to the development of a vast array of synthetic dyes.[3][4]

Less than two decades after the synthesis of the first fluorescent molecule, fluorescein, by Adolf von Baeyer, the industrial chemist Ceresole synthesized a new class of highly fluorescent red dyes in 1887.[5] He named them "rhodamines," derived from the Greek word "rhodon" for rose, a nod to their vibrant color.[5] One of the earliest and most well-known members of this family is Rhodamine B, developed by Ceresole in the same year.[6]

The foundational synthesis of rhodamines traditionally involves the condensation reaction of 3-aminophenols with phthalic anhydride.[5][7] This method, while effective, often results in a mixture of isomers that can be challenging to separate.[8] Over the decades, significant advancements in synthetic organic chemistry have led to the development of more refined and regioselective methods for producing rhodamine dyes with specific functionalities.[8][9] These modern techniques have enabled the creation of a diverse palette of rhodamine derivatives with tailored photophysical properties, enhancing their utility in a wide range of scientific applications.

A significant leap in the evolution of rhodamine dyes came with the development of the Janelia Fluor® dyes by researchers at the Howard Hughes Medical Institute's Janelia Research Campus.[10][11][12] By applying modern medicinal chemistry strategies to the classic rhodamine scaffold, they created a collection of exceptionally bright, photostable, and cell-permeable fluorescent probes that span the color spectrum.[10][11][12] These advancements have pushed the boundaries of cellular imaging, enabling researchers to visualize biological processes with unprecedented clarity.[10][11]

The Chemistry of Brilliance: Synthesis of Rhodamine Dyes

The synthesis of rhodamine dyes is a cornerstone of their development and application. While numerous methods exist, the following section details a representative protocol for the synthesis of Rhodamine B, a foundational member of the rhodamine family.

General Synthesis Pathway

The traditional synthesis of many rhodamine dyes, including Rhodamine B, involves the acid-catalyzed condensation of a substituted m-aminophenol with phthalic anhydride. This electrophilic substitution reaction forms the characteristic xanthene core of the rhodamine molecule.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Phalloidin Staining of Actin Filaments for Visualization of Muscle Fibers in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. comparativephys.ca [comparativephys.ca]

- 6. researchgate.net [researchgate.net]

- 7. genecopoeia.com [genecopoeia.com]

- 8. dbkgroup.org [dbkgroup.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Making Rhodamine B Dyes Using a Continuous Flow Method - ChemistryViews [chemistryviews.org]

The Principle of Passive Reference Dyes in PCR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles behind the use of passive reference dyes in Polymerase Chain Reaction (PCR), with a primary focus on quantitative real-time PCR (qPCR). It details the mechanism of action, benefits, limitations, and practical considerations for employing these dyes to enhance data quality and reproducibility.

Introduction to Passive Reference Dyes

In qPCR, fluorescence signal is monitored in real-time to quantify the amplification of a target nucleic acid sequence. However, various non-PCR related factors can introduce variability in the fluorescence readings between wells and across experiments. These can include minor pipetting inaccuracies, well-to-well variations in optical light paths, and fluctuations in reaction volume due to evaporation or condensation.[1][2][3] Passive reference dyes are inert fluorescent molecules included in the qPCR master mix to normalize for this variability.[4][5] Unlike reporter dyes, such as SYBR Green or those used in TaqMan probes, the fluorescence intensity of a passive reference dye is not affected by the progression of the PCR reaction.[5][6] This stable signal provides a baseline to which the reporter dye's fluorescence can be normalized, thereby increasing the precision of quantitative measurements.[7]

The most commonly used passive reference dye is ROX (carboxy-X-rhodamine).[4][6] Its consistent fluorescence signal throughout the thermal cycling process allows for the correction of signal fluctuations that are not related to the amplification of the target DNA.[8]

The Mechanism of Normalization

The core principle of using a passive reference dye lies in the calculation of a normalized reporter value, commonly denoted as Rn .[1][5] This value is obtained for each cycle by dividing the fluorescence intensity of the reporter dye by the fluorescence intensity of the passive reference dye.[2][7]

Rn = (Fluorescence of Reporter Dye) / (Fluorescence of Passive Reference Dye)

By calculating this ratio, well-to-well variations that affect both the reporter and the passive reference dye signals to a similar extent are canceled out.[1] For instance, if a slight pipetting error results in a smaller reaction volume in one well, the fluorescence signals of both the reporter and the passive reference dye will be proportionally lower. The normalization process corrects for this discrepancy, leading to more accurate and reproducible quantification.[5]

The workflow for normalization using a passive reference dye can be visualized as follows:

Figure 1: Normalization workflow using a passive reference dye.

Quantitative Data on Passive Reference Dyes

While several passive reference dyes exist, ROX is the most prevalent and well-documented. The selection and concentration of a passive reference dye are often dependent on the specific qPCR instrument being used. Different instruments have varying optical systems, leading to different requirements for the intensity of the passive reference signal.[9][10] This has led to the classification of qPCR instruments and corresponding master mixes as "High ROX" or "Low ROX".

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Recommended Final Concentration | Compatible Instrument Types (Examples) |

| ROX (Carboxy-X-rhodamine) | ~586 | ~610 | High ROX: 500 nMLow ROX: 50 nM | High ROX: Applied Biosystems 7900HTLow ROX: Applied Biosystems 7500, QuantStudio series |

Note: The exact excitation and emission maxima can vary slightly depending on the chemical environment.

Experimental Protocols

General Protocol for Using a Passive Reference Dye

This protocol outlines the basic steps for incorporating a passive reference dye into a qPCR experiment.

-

Reagent Preparation:

-

Thaw all components of the qPCR master mix, primers, probe (if applicable), and passive reference dye solution on ice.

-

Gently vortex and centrifuge all solutions before use to ensure homogeneity and to collect contents at the bottom of the tube.

-

-

Master Mix Preparation:

-

In a sterile, nuclease-free tube, prepare a master mix containing the appropriate qPCR buffer, dNTPs, DNA polymerase, primers, and probe (for probe-based assays).

-

Add the passive reference dye to the master mix at the concentration recommended for your specific qPCR instrument (High ROX or Low ROX).[9] If using a commercial master mix, it may already contain the appropriate concentration of the reference dye.

-

The final concentration of ROX is typically 500 nM for "High ROX" instruments and 50 nM for "Low ROX" instruments.[9]

-

-

Reaction Setup:

-

Aliquot the master mix into your PCR plate or tubes.

-

Add your DNA template to each reaction well.

-

Seal the plate or tubes securely to prevent evaporation.

-

Centrifuge the plate or tubes briefly to collect the contents at the bottom of the wells and to eliminate any air bubbles.

-

-

qPCR Instrument Setup:

-

Place the reaction plate or tubes into the qPCR instrument.

-

In the instrument software, select the appropriate channels for your reporter dye(s) and the passive reference dye (e.g., ROX).

-

Set up the thermal cycling protocol according to your assay's requirements.

-

-

Data Analysis:

-

After the run is complete, analyze the data using the instrument's software. Ensure that the software is set to use the passive reference dye for normalization.

-

The software will automatically calculate the Rn values and generate the amplification plots.

-

Protocol for Optimizing Passive Reference Dye Concentration

If you are using a new qPCR instrument or a custom master mix, it may be necessary to optimize the concentration of the passive reference dye.

-

Prepare a Dilution Series:

-

Prepare a serial dilution of your passive reference dye stock solution. A typical range to test for ROX would be from 10 nM to 600 nM.

-

-

Set Up Test Reactions:

-

For each concentration of the passive reference dye, set up a series of qPCR reactions. Include a no-template control and a positive control with a known amount of template.

-

It is crucial to keep the concentration of all other reaction components, including the template and reporter dye, constant across all test reactions.

-

-

Run the qPCR Experiment:

-

Run the experiment on your qPCR instrument, ensuring to acquire data for both the reporter and the passive reference dye channels.

-

-

Analyze the Results:

-

Examine the raw fluorescence data for the passive reference dye. The optimal concentration should yield a stable, flat signal across all cycles.

-

Analyze the amplification plots of your positive controls. The optimal concentration of the passive reference dye should result in tight replicate groups (low coefficient of variation for Cq values) without inhibiting the PCR reaction.

-

Excessively high concentrations of the passive reference dye can inhibit the PCR, leading to higher Cq values or even no amplification.[1]

-

Visualization of Signaling Pathways and Logical Relationships

The logical relationship of how a passive reference dye corrects for well-to-well variations can be illustrated as follows:

Figure 2: Correction of well-to-well variation by passive reference dye.

An experimental workflow for troubleshooting qPCR data using a passive reference dye can be visualized as:

Figure 3: Troubleshooting workflow for qPCR using a passive reference dye.

Conclusion

Passive reference dyes are a valuable tool in qPCR for enhancing data precision and reproducibility. By normalizing for non-PCR related variations in fluorescence, these inert dyes allow for more accurate quantification of nucleic acids. While ROX is the most commonly used passive reference dye, the choice and concentration of the dye must be compatible with the qPCR instrument being used. Understanding the principles behind passive reference dye normalization and implementing appropriate experimental protocols are crucial for obtaining high-quality, reliable qPCR data in research, diagnostics, and drug development.

References

- 1. illumina.com [illumina.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye | Bio-Rad [bio-rad.com]

- 6. idtdna.com [idtdna.com]

- 7. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]

- 8. ROX Passive Reference Dye | Thermo Fisher Scientific - US [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. researchgate.net [researchgate.net]

6-ROX Dye: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye belonging to the rhodamine family, widely utilized in various biochemical and molecular biology applications. Its primary roles include acting as a passive reference dye in quantitative real-time polymerase chain reaction (qPCR) to normalize fluorescent signals and serving as a fluorescent label for oligonucleotides and proteins. Notably, this compound is also recognized as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, opening avenues for its use in developing targeted imaging agents.[1] This guide provides an in-depth analysis of the solubility and stability of this compound, crucial parameters for its effective application in research and drug development.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₀N₂O₅ | [2] |

| Molecular Weight | 534.60 g/mol | [2][3] |

| Excitation Maximum (λex) | ~570-585 nm | [3][4] |

| Emission Maximum (λem) | ~595-608 nm | [3][4] |

Solubility of this compound

The solubility of this compound is a critical factor for its use in aqueous and non-aqueous systems. While it is generally considered water-soluble, its solubility is significantly enhanced in polar organic solvents.

Qualitative Solubility:

This compound is known to be soluble in the following solvents:

It is also described as water-soluble, although one source specifies it as partially soluble in methanol and 0.1 M Tris pH 8.0.[4]

Quantitative Solubility Data:

Table 1: Summary of this compound Solubility

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (DMSO) | ≥ 20 mg/mL (for 5/6-ROX mixture)[3] | A common solvent for preparing high-concentration stock solutions. |

| Dimethylformamide (DMF) | Soluble | Frequently used for labeling reactions. |

| Methanol (MeOH) | Partially Soluble[4] | |

| Water | Soluble | Solubility is pH-dependent and may be limited at neutral pH. |

Stability of this compound

The stability of this compound under various experimental conditions, including temperature, pH, and light exposure, is crucial for obtaining reliable and reproducible results.

Thermal Stability

Rhodamine dyes are generally known for their good thermal stability. However, specific quantitative data on the thermal degradation kinetics of this compound is not extensively documented. For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light.[6] Solutions of the dye, particularly in organic solvents, should also be stored at low temperatures (-20°C or -80°C) to minimize degradation.[3]

pH Stability

A significant advantage of rhodamine dyes, including this compound, is their stability over a wide pH range, typically from pH 4 to 10, where their fluorescence spectra are not significantly affected.[5][7] This contrasts with fluorescein dyes, which are known to be pH-sensitive. However, extreme pH values can affect the fluorescence intensity and stability of rhodamine derivatives. For instance, a study on Rhodamine 6G demonstrated that pH can modulate fluorescence quenching.[8]

Photostability

Rhodamine dyes are recognized for being more resistant to photobleaching compared to fluorescein dyes.[5] However, like all fluorophores, this compound will undergo photodegradation upon prolonged exposure to high-intensity light. To maintain the integrity of the dye and its conjugates, it is essential to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. For long-term storage, keeping the dye in the dark is crucial.[5][6]

Table 2: Summary of this compound Stability and Storage Recommendations

| Condition | Stability Profile | Storage Recommendation |

| Temperature | Stable at recommended storage temperatures. | Solid: -20°C, protected from light.[6] Solutions: -20°C or -80°C, protected from light.[3] |

| pH | Fluorescence is generally stable between pH 4 and 10.[5][7] | Maintain experimental conditions within this pH range for optimal performance. |

| Light | More photostable than fluoresceins, but susceptible to photobleaching.[5] | Protect from light during storage and handling. Use amber vials or foil-wrapped tubes. |

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol is adapted from the widely used shake-flask method for determining the solubility of a solid in a liquid solvent.[9][10][11]

Materials:

-

This compound dye (solid)

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid present.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant without disturbing the solid pellet.

-

Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of a spectrophotometer.

-

Quantification: Measure the absorbance of the diluted solution at the absorption maximum of this compound (~570-585 nm).

-

Calculation: Use a pre-established calibration curve of this compound in the same solvent to determine the concentration of the dye in the diluted sample. Calculate the original concentration in the saturated supernatant, which represents the solubility.

Protocol for Assessing the Photostability of this compound

This protocol is based on the principles outlined in the ICH Q1B and ASTM E896 guidelines for photostability testing.[12][13][14][15][16][17]

Materials:

-

This compound solution of known concentration

-

Photostability chamber with a calibrated light source (e.g., xenon lamp or a D65/ID65 emission source)

-

Quartz cuvettes or other transparent containers

-

Dark control samples wrapped in aluminum foil

-

Spectrophotometer or fluorometer

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent and place it in a transparent container (e.g., quartz cuvette). Prepare identical samples to serve as dark controls and wrap them completely in aluminum foil.

-

Light Exposure: Place the test samples in the photostability chamber. The dark controls should be placed in the same chamber to experience the same temperature conditions. Expose the samples to a controlled light source that provides a specific irradiance over a defined period. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]

-

Sampling: At predetermined time intervals, remove an aliquot from the exposed sample and the dark control.

-

Analysis: Measure the absorbance or fluorescence intensity of both the exposed and dark control samples.

-

Data Analysis: Calculate the percentage of degradation of this compound in the exposed sample relative to the dark control at each time point. The rate of degradation can be determined by plotting the percentage of remaining this compound against the duration of light exposure.

Protocol for Assessing the Thermal Stability of this compound

This protocol utilizes a real-time PCR instrument to monitor the fluorescence of the dye as a function of temperature.

Materials:

-

This compound solution of known concentration in a suitable buffer

-

Real-time PCR instrument with a melt curve analysis feature

-

PCR plates or tubes compatible with the instrument

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired buffer and dispense it into the wells of a PCR plate.

-

Instrument Setup: Place the plate in the real-time PCR instrument. Set up a melt curve protocol that involves a gradual increase in temperature (e.g., from 25°C to 95°C) with continuous fluorescence monitoring.

-

Data Acquisition: Run the melt curve protocol. The instrument will record the fluorescence intensity of this compound at each temperature increment.

-

Data Analysis: Plot the fluorescence intensity of this compound as a function of temperature. A decrease in fluorescence intensity with increasing temperature indicates thermal quenching or degradation. The temperature at which a significant and irreversible loss of fluorescence occurs can be considered an indicator of the dye's thermal stability under those conditions.

Signaling Pathways and Experimental Workflows

This compound in qPCR as a Passive Reference Dye

This compound is widely used as a passive reference dye in qPCR to normalize for non-PCR-related variations in fluorescence that can occur between wells.[9][15][16][18][19][20][21][22][23] These variations can be caused by differences in reaction volume due to pipetting inaccuracies, or signal fluctuations due to bubbles or condensation. The ROX dye does not participate in the PCR reaction, and its fluorescence signal remains constant throughout the experiment. The qPCR software uses the ROX signal to normalize the reporter dye signal (e.g., from SYBR Green or a TaqMan probe), resulting in more accurate and reproducible quantification.

This compound as a COX-2 Inhibitor

This compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins.[1] The overexpression of COX-2 is associated with various inflammatory diseases and cancers. The selective inhibition of COX-2 by this compound provides a basis for its use in developing targeted fluorescent probes for imaging inflammation and tumors where COX-2 is upregulated.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 6-carboxy-X-rhodamine | C33H30N2O5 | CID 2762612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5(6)-Carboxy-X-rhodamine (ab275360) | Abcam [abcam.com]

- 5. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (6-Carboxy-X-Rhodamine), single isomer 10 mg | Buy Online | Invitrogen™ [thermofisher.com]

- 7. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. pH-Dependent Fluorescence Quenching of Rhodamine 6G by Graphene Oxide: A Comprehensive Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. store.astm.org [store.astm.org]

- 13. jordilabs.com [jordilabs.com]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. database.ich.org [database.ich.org]

- 18. help.lumiprobe.com [help.lumiprobe.com]

- 19. Rhodamine B for fluorescence 81-88-9 [sigmaaldrich.com]

- 20. illumina.com [illumina.com]

- 21. bio-rad.com [bio-rad.com]

- 22. pcrbio.com [pcrbio.com]

- 23. m.youtube.com [m.youtube.com]

6-ROX (6-Carboxy-X-rhodamine): A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of 6-ROX (6-Carboxy-X-rhodamine), a widely used fluorescent dye. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical and Physical Properties

This compound is a rhodamine derivative commonly utilized as a fluorescent label for biomolecules in various applications, including fluorescence microscopy, flow cytometry, and real-time polymerase chain reaction (PCR).[1][2][3] It is also recognized as a selective fluorescent probe and a potential inhibitor of cyclooxygenase-2 (COX-2).[4]

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₀N₂O₅ | [5] |

| Molecular Weight | 534.6 g/mol | [2][5] |

| CAS Number | 194785-18-7 | [4][5] |

| Appearance | Dark violet/red solid powder | [1][6] |

| Solubility | Soluble in DMSO, DMF, Methanol, Acetonitrile | [1][6] |

| Excitation Maximum (λex) | ~568-588 nm | [1][3][6] |

| Emission Maximum (λem) | ~591-608 nm | [1][2][3] |

A succinimidyl ester derivative, this compound, SE (or this compound, NHS ester), is also commonly used for labeling primary and secondary amines.[1][7]

| Property | Value | Reference |

| Molecular Formula | C₃₇H₃₃N₃O₇ | [1][7] |

| Molecular Weight | 631.7 g/mol | [1][7] |

| CAS Number | 216699-36-4 | [7] |

Safety and Handling

2.1. Hazard Identification

This compound and its derivatives are classified as irritants.[7] The primary hazards are:

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[1][5][7]

-

Harmful if Swallowed or in Contact with Skin. [7]

2.2. Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound:

-

Eye and Face Protection: Tight-sealing safety goggles or a face shield are essential to protect against splashes and dust.[8][9][10]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[9][10][11]

-

Respiratory Protection: For handling the solid compound or creating solutions, a respirator may be necessary to prevent inhalation of dust.[9]

-

Protective Clothing: A lab coat is required to protect against skin contact.[9][10][11]

2.3. First Aid Measures

In case of exposure, follow these first aid procedures:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if irritation persists.[7]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.

-

After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek medical attention.

-

After Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Seek medical advice.[7][8]

2.4. Storage and Stability

Proper storage is critical to maintain the stability and reactivity of this compound:

-

Temperature: Store at -20°C.[1][7][12][13] Some sources suggest 4°C for the triethylammonium salt form.[6]

-

Light: Protect from light, especially when in solution.[1][6][7]

-

Moisture: Keep the container tightly sealed and desiccated to prevent degradation.[1][7][11]

-

Solution Stability: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4][14]

2.5. Disposal

This compound and its contaminated materials should be treated as hazardous chemical waste.[11]

-

Waste Segregation: Collect solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.[11]

-

Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[11]

-

Incompatible Wastes: Do not mix this compound waste with incompatible chemicals.[11]

Experimental Protocols

3.1. General Workflow for Biomolecule Labeling with this compound, SE

This protocol outlines the general steps for labeling proteins or other amine-containing biomolecules with this compound, SE.

Caption: General workflow for labeling biomolecules with this compound, SE.

3.2. Use in Real-Time PCR

This compound is frequently used as a passive reference dye in real-time PCR to normalize for non-PCR related fluorescence signal variations.[3][15][16] The concentration of this compound required can vary depending on the real-time PCR instrument.[15]

Protocol for Preparing a this compound Solution for PCR:

-

Prepare a Stock Solution: Dissolve the this compound solid in an appropriate solvent like DMSO to a concentration of 10 mM.[4]

-

Dilute to Working Concentration: Further dilute the stock solution in a buffer such as 20 mM Tris-HCl (pH 8.4), 0.1 mM EDTA, and 0.01% Tween® 20 to the desired final concentration (e.g., 25 µM).[15][17]

-

Add to PCR Master Mix: Add the diluted this compound solution to the PCR master mix according to the instrument manufacturer's recommendations.

Biological Activity and Signaling Pathway

This compound has been identified as a selective fluorescent probe and a potential inhibitor of COX-2.[4] It is believed to bind to the active site of COX-2, thereby inhibiting the conversion of arachidonic acid to prostaglandins.[4] This makes it a useful tool for imaging tissues with high COX-2 expression, such as in tumors and sites of inflammation.[4]

Simplified Signaling Pathway of COX-2 Inhibition:

Caption: Simplified pathway showing this compound inhibition of COX-2.

References

- 1. empbiotech.com [empbiotech.com]

- 2. 5(6)-ROX [5-(and-6)-Carboxy-X-rhodamine] - 100 mg [anaspec.com]

- 3. ROX N Oligo Modifications from Gene Link [genelink.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6-carboxy-X-rhodamine | C33H30N2O5 | CID 2762612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. eurogentec.com [eurogentec.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. hiknowmedicals.com [hiknowmedicals.com]

- 10. milansafety.com [milansafety.com]

- 11. benchchem.com [benchchem.com]

- 12. Invitrogen this compound (6-Carboxy-X-Rhodamine), single isomer 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 13. This compound, SE (6-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. genaxxon.com [genaxxon.com]

- 16. metabion.com [metabion.com]

- 17. This compound is predominately used as a reference dye for performing PCR detections, however, this compound is very unstable compared to other rhodamine dyes. What is a better dye replacement? | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for 6-ROX Labeling of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye belonging to the rhodamine family, widely utilized for labeling oligonucleotides. It exhibits an excitation maximum at approximately 575 nm and an emission maximum around 602 nm, appearing orange-red. This compound labeled oligonucleotides are crucial components in various molecular biology applications, including quantitative real-time PCR (qPCR) as a passive reference dye, Sanger sequencing, and as probes for fluorescence in situ hybridization (FISH).[1]

The most common method for attaching this compound to an oligonucleotide is through the reaction of a this compound N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine group incorporated into the oligonucleotide.[2][3][4][5][6] This post-synthesis conjugation method forms a stable amide bond, ensuring a permanent label.[2][3][4] This document provides detailed protocols for the labeling of amine-modified oligonucleotides with this compound NHS ester and subsequent purification of the conjugate.

Signaling Pathway and Experimental Workflow

The overall process involves the chemical conjugation of the this compound NHS ester to an amine-modified oligonucleotide, followed by purification to remove unreacted dye and oligonucleotide.

Caption: A high-level overview of the this compound labeling workflow.

Chemical Reaction

The labeling reaction is a nucleophilic acyl substitution where the primary amine of the oligonucleotide attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[4]

Caption: The chemical reaction between an amine-modified oligonucleotide and this compound NHS ester.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Notes |

| Amine-modified oligonucleotide | Various | Must contain a primary amine for conjugation. |

| This compound NHS Ester | Various | Store desiccated and protected from light at -20°C.[7] |

| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Sigma-Aldrich, etc. | Use high-purity, anhydrous solvent to prevent hydrolysis of the NHS ester. |

| 0.1 M Sodium Bicarbonate Buffer (pH 8.3-9.0) | Prepare in-house | Ensure the buffer is free of primary amines (e.g., Tris). |

| 1 M Tris-HCl, pH 7.5 | Prepare in-house | For quenching the reaction (optional). |

| Nuclease-free water | Various | |

| Desalting columns, HPLC system | Various | For purification. |

Protocol 1: this compound Labeling of Amine-Modified Oligonucleotides

This protocol is optimized for a 0.2 µmol synthesis scale of an amine-modified oligonucleotide.[4]

-

Preparation of Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).

-

-

Preparation of this compound NHS Ester Solution:

-

Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve 1 mg of this compound NHS ester in 100 µL of anhydrous DMSO or DMF to make a stock solution of approximately 10 mg/mL.[8] This should be prepared fresh.

-

-

Labeling Reaction:

-

Quenching the Reaction (Optional):

-

Purification of the Labeled Oligonucleotide:

Protocol 2: Purification of this compound Labeled Oligonucleotides by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is highly effective for purifying dye-labeled oligonucleotides due to the hydrophobicity of the dye, which allows for excellent separation of the labeled product from unlabeled failures.[9][10][11]

| Parameter | Recommendation |

| Column | C8 or C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).[8] |

| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.5.[11] |

| Mobile Phase B | 50% Acetonitrile in 0.1 M TEAA, pH 7.5.[11] |

| Flow Rate | 0.5 - 4 mL/min, depending on column dimensions.[8][11] |

| Column Temperature | 50-60°C.[8] |

| Detection | UV at 260 nm (for oligonucleotide) and ~575 nm (for this compound). |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the oligonucleotide length and sequence. |

Example Gradient:

-

Equilibrate the column with starting conditions (e.g., 95% A, 5% B).

-

Inject the sample.

-

Run a linear gradient from 5% to 60% B over 30 minutes.[8]

-

The labeled oligonucleotide will elute later than the unlabeled one due to the hydrophobicity of the this compound dye.

-

Collect the fractions corresponding to the desired product peak.

-

Evaporate the volatile mobile phase from the collected fractions using a vacuum concentrator.

-

Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Hydrolysis of NHS ester. | Use anhydrous DMSO/DMF and prepare the dye solution immediately before use. |

| Low pH of the reaction buffer. | Ensure the pH of the bicarbonate buffer is between 8.3 and 9.0. | |

| Presence of primary amines in the buffer (e.g., Tris). | Use a non-nucleophilic buffer like sodium bicarbonate or borate.[9] | |

| Precipitation of Oligonucleotide during Labeling | High concentration of the dye or oligonucleotide. | Lower the molar ratio of the dye to the oligonucleotide.[12] |

| Multiple Peaks in HPLC | Incomplete reaction, presence of isomers, or degradation products. | Optimize reaction time and conditions. Ensure the use of a single isomer this compound NHS ester.[7] |

| Low Fluorescence of Labeled Oligonucleotide | Dye-dye quenching due to excessive labeling. | Reduce the molar excess of the this compound NHS ester in the labeling reaction.[12] |

| Proximity of the dye to quenching bases (e.g., guanine). | Redesign the oligonucleotide with a longer linker if possible. |

Quality Control

The purity and identity of the this compound labeled oligonucleotide should be confirmed by:

-

UV/Vis Spectroscopy: Determine the concentration of the oligonucleotide (A260) and the dye (A~575). The ratio of these absorbances can provide an estimate of the labeling efficiency.

-

Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight of the final product.

-

Analytical HPLC or Capillary Electrophoresis: To assess the purity of the labeled oligonucleotide.

By following these detailed protocols and considering the troubleshooting guidance, researchers can successfully label oligonucleotides with this compound for their specific applications.

References

- 1. ROX N Oligo Modifications from Gene Link [genelink.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. biomers.net | Chemical modification - biomers.net Oligonucleotides [biomers.net]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. Oligonucleotide Purification via Ion Exchange [knauer.net]

- 8. mz-at.de [mz-at.de]

- 9. labcluster.com [labcluster.com]

- 10. elementlabsolutions.com [elementlabsolutions.com]

- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for 6-ROX Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful conjugation of proteins with the fluorescent dye 6-Carboxy-X-rhodamine (6-ROX). This document includes comprehensive experimental protocols, data presentation tables for easy comparison, and troubleshooting guidance to ensure optimal labeling for your research and development needs.

Introduction to this compound Protein Conjugation

6-Carboxy-X-rhodamine (this compound) is a bright, photostable orange-red fluorescent dye widely used for labeling proteins, peptides, and other biomolecules.[1] Its succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form is one of the most common amine-reactive crosslinkers, readily reacting with primary amino groups (–NH2) on proteins, such as the N-terminus of polypeptide chains and the side chains of lysine residues, to form stable amide bonds.[2][3][4] This covalent conjugation makes this compound an excellent tool for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein tracking.[1][2]

The following sections provide detailed protocols for protein preparation, this compound conjugation, and purification of the final conjugate, along with methods for characterizing the degree of labeling.

Data Presentation: Key Parameters for this compound Conjugation

Quantitative data is crucial for reproducible and optimized protein conjugation. The following tables summarize key spectral properties of this compound and recommended starting conditions for labeling.

Table 1: Spectroscopic Properties of this compound

| Parameter | Value | Reference |

| Excitation Maximum (λ_exc_) | ~578 nm | [1][5] |

| Emission Maximum (λ_em_) | ~594 nm | [1][5] |

| Molar Extinction Coefficient (ε_max_) at λ_exc_ | >95,000 M⁻¹cm⁻¹ | [1][5] |

| Molecular Weight (this compound NHS Ester) | ~631.7 g/mol | [1][5] |

Table 2: Recommended Starting Ratios and Expected Degree of Labeling (DOL)

| Protein Type | Protein Molecular Weight (kDa) | Recommended Molar Dye:Protein Ratio | Expected Degree of Labeling (DOL) |

| Antibody (IgG) | ~150 | 10:1 to 20:1 | 2 - 8 |

| Serum Albumin (e.g., BSA) | ~66 | 5:1 to 15:1 | 1 - 5 |

| Small Protein/Peptide | 10 - 50 | 2:1 to 10:1 | 1 - 3 |

Note: The optimal dye-to-protein ratio is dependent on the protein's characteristics and the desired application. It is recommended to perform a titration to determine the optimal ratio for your specific protein.[2][6] Over-labeling can lead to fluorescence quenching and protein precipitation.[6][][8]

Experimental Protocols

Materials and Reagents

-

Protein of interest (in an amine-free buffer)

-

This compound NHS Ester

-